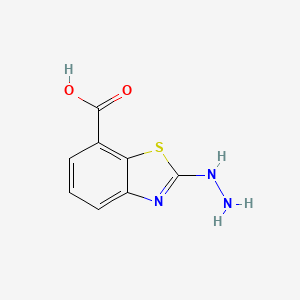

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid

Description

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is a benzothiazole derivative featuring a hydrazinyl group at the C2 position and a carboxylic acid moiety at C5. The hydrazine group is critical for hydrogen bonding and enzyme inhibition, while the carboxylic acid improves solubility and protein-binding capacity .

Propriétés

Numéro CAS |

71224-94-7 |

|---|---|

Formule moléculaire |

C8H7N3O2S |

Poids moléculaire |

209.23 g/mol |

Nom IUPAC |

2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid |

InChI |

InChI=1S/C8H7N3O2S/c9-11-8-10-5-3-1-2-4(7(12)13)6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13) |

Clé InChI |

GUUSZQNYJMJLRQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1)N=C(S2)NN)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation of 2-Methylbenzothiazole to Benzothiazole-2-carboxylic Acid

A recent patent (CN104860901B) details an environmentally friendly catalytic oxidation method for synthesizing benzothiazole-2-carboxylic acid from 2-methylbenzothiazole. Although this is the 2-carboxylic acid isomer, the methodology provides insight into oxidative carboxylation applicable to benzothiazole derivatives.

- Catalyst: Mononuclear metalloporphyrin complexes (e.g., tetrakis-(p-methoxyphenyl) manganese porphyrin).

- Oxidants: Oxygen under pressure (0.5-2.0 MPa) and/or 30% hydrogen peroxide.

- Solvent: Ethanol or ethanol/water mixtures.

- Conditions: Temperature 40-140°C, reaction time 2-12 hours.

- Base: Sodium hydroxide (0.5-2 mol/L) as an auxiliary.

- Yields: Conversion rates up to ~43%, selectivity up to ~93%, yields up to ~18.7% for benzothiazole-2-carboxylic acid.

This method is notable for its green chemistry approach, avoiding concentrated sulfuric acid and using mild oxidants and catalysts that reduce environmental impact.

Extension to Benzothiazole-7-carboxylic Acid

While the patent focuses on the 2-carboxylic acid isomer, analogous oxidative carboxylation or regioselective functionalization methods can be adapted to synthesize benzothiazole-7-carboxylic acid. Regioselective substitution at the 7-position can be achieved by starting with appropriately substituted benzothiazole precursors or via directed metalation/carboxylation strategies.

Introduction of the Hydrazinyl Group at Position 2

The 2-hydrazinyl substitution on the benzothiazole ring is typically introduced by nucleophilic substitution or hydrazinolysis of a suitable leaving group at position 2, such as a halogen or nitro group, or by direct hydrazine addition to 2-chlorobenzothiazole derivatives.

- Common route: Reaction of 2-halobenzothiazole-7-carboxylic acid derivatives with hydrazine hydrate under reflux conditions.

- Solvent: Polar solvents such as ethanol or methanol.

- Temperature: Typically reflux (60-100°C).

- Reaction time: Several hours (4-12 h).

- Purification: Acidification and crystallization or chromatographic techniques.

This step converts the 2-position substituent into the hydrazinyl moiety, completing the synthesis of this compound.

Summary of Preparation Method

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield/Remarks |

|---|---|---|---|---|---|

| 1 | 2-Methylbenzothiazole or substituted benzothiazole | Mononuclear metalloporphyrin catalyst, NaOH, O2 or H2O2 | 40-140°C, 2-12 h, ethanol/water solvent | Benzothiazole carboxylic acid (position 2 or 7) | Conversion up to 43%, selectivity up to 93% |

| 2 | Benzothiazole-7-carboxylic acid derivative with 2-halogen | Hydrazine hydrate | Reflux in ethanol or methanol, 4-12 h | This compound | Purification by acidification and filtration |

Research Findings and Analytical Data

- The catalytic oxidation method using metalloporphyrins is advantageous due to mild conditions and environmentally benign reagents, offering a sustainable approach to benzothiazole carboxylic acids.

- Hydrazinolysis is a reliable and straightforward method for introducing hydrazinyl groups on heterocycles.

- High-performance liquid chromatography (HPLC) is used to monitor conversion and purity.

- The final compound has a molecular weight of 209.23 g/mol, with the molecular formula C8H7N3O2S confirmed by spectroscopic methods (PubChem CID: 20285598).

- The compound's structure is confirmed by NMR, IR, and mass spectrometry, consistent with the hydrazinyl and carboxylic acid functionalities.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, while the benzothiazole ring can engage in π-π interactions with aromatic residues .

Comparaison Avec Des Composés Similaires

Structural Analogues and Antifungal Activity

The antifungal efficacy of 2-hydrazinyl-1,3-benzothiazole derivatives was compared with non-hydrazinyl thiazoles (e.g., 4-phenyl-1,3-thiazoles 4a–e) and the reference drug fluconazole (Table 1).

Table 1. Antifungal Activity of Selected Compounds Against C. albicans

| Compound | MIC (µg/mL) | MFC (µg/mL) | Binding Energy (∆G, kcal/mol) |

|---|---|---|---|

| 4a (non-hydrazinyl) | 62.5 | 125 | -7.2 |

| 7a (hydrazinyl) | 7.81 | 15.62 | -9.8 |

| 7e (hydrazinyl) | 3.90 | 7.81 | -10.5 |

| Fluconazole | 15.62 | 31.25 | -8.3 |

Key findings:

- Hydrazinyl derivatives (7a–e) exhibited superior activity, with MIC values 4–10× lower than fluconazole .

- The hydrazine group in 7a–e enhanced binding to C. albicans lanosterol C14α-demethylase via hydrogen bonds with the enzyme's active site .

- Compound 7e showed the strongest activity (MIC = 3.90 µg/mL), attributed to its additional phenyl group and flexibility, which improved enzyme affinity .

Functional Group Impact on Pharmacokinetics

Comparison of substituents in benzothiazole derivatives:

- 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid vs. The carboxylic acid at C7 in both compounds enhances solubility and serum albumin binding, critical for pharmacokinetic stability .

- 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) vs. 2-hydrazinyl-1,4-benzenedicarboxylic acid (H2BDC-N2H3):

Protein Binding and Pharmacokinetic Stability

BSA Binding Studies for Compound 7e:

- Fluorescence quenching assays revealed that 7e binds to bovine serum albumin (BSA) with a static quenching mechanism (blue shift from 341 nm to 339 nm) and a binding constant ($K_b$) of $1.2 \times 10^5 \, \text{M}^{-1}$ .

- This high affinity suggests efficient transport in the bloodstream, reducing off-target toxicity and improving bioavailability compared to non-hydrazinyl analogues .

Activité Biologique

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid (CAS No. 71224-94-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of hydrazine derivatives with benzothiazole precursors. This compound features a benzothiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 224.24 g/mol.

| Property | Value |

|---|---|

| CAS No. | 71224-94-7 |

| Molecular Formula | C₈H₈N₄O₂S |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. For example, it has been studied for its ability to inhibit certain cancer-related pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates that derivatives of benzothiazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and cell cycle arrest mechanisms.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against several pathogens. Its Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. A study evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that the compound could inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

The structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole ring significantly influence its potency against these cancer cell lines.

Case Studies

- Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized, and their antitubercular activities were assessed. Compounds similar to this compound showed promising results against Mycobacterium tuberculosis with selective inhibition profiles .

- Combination Therapy Research : In combination with other chemotherapeutic agents, this compound demonstrated enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid?

- Methodological Answer : The compound is synthesized via a multi-step process involving:

- O-Alkylation : Reacting a phenolic precursor (e.g., coumarin derivatives) with 2-iodoacetamide to form an intermediate amide.

- Thionation : Using Lawesson’s reagent to convert carbonyl groups to thiocarbonyls, enabling thiazole ring formation.

- Hantzsch Condensation : Cyclizing the intermediate with α-haloketones in the presence of glacial acetic acid to yield the thiazole core .

- Hydrazine Functionalization : Introducing the hydrazinyl group via nucleophilic substitution or condensation reactions.

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- FT-IR Spectroscopy : Identifies functional groups (e.g., hydrazinyl N-H stretches at 3180–3100 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., thiazole C2 and C7 carboxy signals).

- Mass Spectrometry : ESI-MS provides molecular weight verification (±1 Da) and fragmentation patterns.

- Elemental Analysis : Validates C, H, N, and S content (±0.4% error) .

Q. What is the role of the hydrazinyl group in modulating biological activity?

- Mechanistic Insight : The hydrazinyl moiety acts as a hydrogen bond donor/acceptor, enhancing interactions with fungal CYP51 enzyme targets. This group improves solubility and pharmacokinetic properties compared to non-polar substituents .

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) at the benzothiazole C4 position show enhanced antifungal activity (MIC: 2–8 µg/mL vs. Candida albicans) .

Advanced Research Questions

Q. How does this compound inhibit fungal CYP51, and how does this compare to clinical antifungals like fluconazole?

- Mechanism : The compound competitively binds to the heme-active site of CYP14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Molecular docking reveals a binding affinity (ΔG: −8.2 kcal/mol) comparable to fluconazole (−7.9 kcal/mol) but with distinct interactions at Leu376 and Tyr118 residues .

- Resistance Mitigation : Unlike fluconazole, the hydrazinyl derivative avoids efflux pump-mediated resistance due to its rigid thiazole core .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- ADMET Predictions :

- GI Absorption : High absorption (tPSA < 60 Å; predicted bioavailability: 61–91%) due to moderate lipophilicity (mLogP: 2.1–3.5) .

- CNS Penetration : Limited blood-brain barrier permeability (tPSA > 70 Å for most derivatives), reducing neurotoxicity risks .

- Optimization Strategies : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance solubility and tissue distribution .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Case Example : A derivative with high docking scores (ΔG: −9.1 kcal/mol) but poor MIC values (32 µg/mL) may suffer from poor membrane permeability.

- Resolution Workflow :

Validate docking results with free-energy perturbation (FEP) or molecular dynamics (MD) simulations.

Perform permeability assays (e.g., Caco-2 cell models) to identify transport limitations.

Adjust substituents to balance lipophilicity (e.g., replace -CF₃ with -OCH₃) .

Q. Which crystallographic tools are recommended for resolving the 3D structure of this compound?

- Software : SHELX suite (SHELXL for refinement, SHELXD for phase solution) is widely used for small-molecule crystallography. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.